3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide
Description
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide is an acrylamide derivative featuring a central propenamide backbone. Its structure includes a 5-(2-chlorophenyl)furan-2-yl group attached to the α,β-unsaturated carbonyl system and an N-(2-methoxyphenyl) substituent (Fig. 1). The compound’s molecular formula is C₂₀H₁₅Cl₂NO₂, with a molecular weight of 372.24 g/mol and a stereochemical (2E)-configuration .
Properties
CAS No. |
853348-24-0 |
|---|---|
Molecular Formula |
C20H16ClNO3 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H16ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-13H,1H3,(H,22,23)/b13-11+ |
InChI Key |
RMSPRIPAOAKJDM-ACCUITESSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furyl Ring: The furyl ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and furyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications in the Amide Nitrogen Substituent
Variations in the N-aryl substituent significantly alter physicochemical and biological properties. Key analogs include:
(a) N-(3-Chloro-4-methylphenyl) derivative
- Structure : (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide
- Molecular Weight : 371.05 g/mol
- Key Differences : The 3-chloro-4-methylphenyl group introduces enhanced lipophilicity compared to the 2-methoxyphenyl group. This modification may improve membrane permeability but reduce solubility in polar solvents .
(b) N-(3-Chloro-2-methylphenyl) derivative
- Structure : (2E)-N-(3-Chloro-2-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide
- Molecular Weight : 371.05 g/mol
(c) N-(2-Isopropylphenyl) derivative (CID 45051052)
- Structure : (E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2-propan-2-ylphenyl)prop-2-enamide
- Molecular Formula: C₂₂H₂₀ClNO₂
- Key Differences : The bulky isopropyl group at the ortho position increases hydrophobicity and may influence conformational flexibility .
(d) N-(2,6-Dimethylphenyl) derivative (CID 45051046)
- Structure : (E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2,6-dimethylphenyl)prop-2-enamide
- Molecular Formula: C₂₁H₁₈ClNO₂
Modifications in the Furan Substituent
(a) 5-(4-Bromophenyl)furan-2-yl derivative
- Structure : 3-[5-(4-Bromophenyl)-2-furyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Key Differences : Replacement of 2-chlorophenyl with 4-bromophenyl increases molecular weight (MW: 455.32 g/mol) and polarizability due to bromine’s larger atomic radius. The ethyl linker with a 4-methoxyphenethyl group introduces conformational flexibility .
(b) Fluorophenyl-substituted analog
Functional Group Additions
(a) Sulfinylmethyl-furan derivative
- Structure : 5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
- This modification also adds hydrogen-bonding capacity .
Comparative Data Table
Biological Activity
3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide, commonly referred to as a furan-based compound, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Chlorophenyl Group : A chlorinated phenyl group that may enhance biological activity.
- Methoxyphenyl Group : A methoxy-substituted phenyl group which can influence solubility and reactivity.
The molecular formula is CHClNO, with a molecular weight of approximately 320.78 g/mol.
Anticancer Properties
Research indicates that compounds with similar furan structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of furan can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific interactions of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-methoxyphenyl)-2-propenamide with cancer-related pathways are still under investigation but are hypothesized to involve:
- Inhibition of Kinases : Targeting kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : Enhancing apoptotic signals in cancer cells.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Furan derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects could be attributed to the structural characteristics that allow for interaction with inflammatory mediators.
Neuroprotective Activity
Emerging studies suggest neuroprotective effects associated with furan compounds. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Studies
-
In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, indicating a dose-dependent response.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 12.5 HeLa (Cervical Cancer) 15.0 A549 (Lung Cancer) 10.0 - Animal Models : In vivo studies using murine models of inflammation showed that administration of the compound led to a significant decrease in edema and inflammatory markers compared to control groups.
Mechanistic Insights
Mechanistic studies utilizing molecular docking simulations suggest that the compound binds effectively to targets such as:
- Cyclin-dependent kinases (CDKs) : Impeding their activity could halt cancer cell proliferation.
- NF-kB Pathway Components : Modulating this pathway may reduce inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
